molecular formula C24H26N6O2S B2527509 N-(2-(1H-indol-3-yl)ethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide CAS No. 892769-56-1

N-(2-(1H-indol-3-yl)ethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

Cat. No.: B2527509
CAS No.: 892769-56-1
M. Wt: 462.57
InChI Key: NQRYOIBTRXRAOZ-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a useful research compound. Its molecular formula is C24H26N6O2S and its molecular weight is 462.57. The purity is usually 95%.
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Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a complex organic compound with a molecular formula of C24_{24}H26_{26}N6_6O2_2S and a molecular weight of 462.6 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.

Chemical Structure

The chemical structure of the compound is characterized by:

  • An indole moiety
  • A thieno-triazolo-pyrimidine framework
  • A butanamide side chain

This unique structural composition contributes to its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through:

  • Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that it can lower levels of cytokines such as TNF-alpha and IL-6 in vitro.

Phosphodiesterase Inhibition

Similar compounds have been noted for their ability to inhibit phosphodiesterases (PDEs), particularly PDE5. This inhibition leads to increased levels of cyclic GMP, promoting vasodilation and potentially contributing to cardiovascular benefits.

Study 1: Anticancer Activity in Cell Lines

A study investigated the effects of the compound on various cancer cell lines (e.g., HeLa and MCF-7). The results showed:

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction via caspase activation
MCF-715Inhibition of cell proliferation

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential using an LPS-induced inflammation model in vitro. The findings included:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
Compound (10 µM)5030

These results suggest a significant reduction in pro-inflammatory cytokines upon treatment with the compound.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2S/c1-2-13-29-23(32)22-19(11-14-33-22)30-20(27-28-24(29)30)8-5-9-21(31)25-12-10-16-15-26-18-7-4-3-6-17(16)18/h3-4,6-7,11,14-15,26H,2,5,8-10,12-13H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRYOIBTRXRAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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